3-amino-N-ethyl-N-methyl-propionamide
Description
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-N-ethyl-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-8(2)6(9)4-5-7/h3-5,7H2,1-2H3 |
InChI Key |
LRUCTISOQBNBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs of 3-amino-N-ethyl-N-methyl-propionamide, emphasizing differences in substituents, molecular formulas, and applications:
Key Observations:
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., dihydronaphthalenyl in ) exhibit higher melting points (>250°C), suggesting improved thermal stability for pharmaceutical solid formulations.
- Functional Group Diversity : Hydroxyethyl () or ethoxyethyl () substituents introduce polarity, expanding utility in surfactants or catalysts.
Physicochemical Properties
- Melting Points : Aromatic analogs (e.g., ) show significantly higher melting points (255–257°C) than aliphatic derivatives, which are often liquids or low-melting solids.
- Solubility : Hydroxyethyl-substituted compounds () are water-soluble due to hydrogen bonding, whereas N-ethyl-N-methyl derivatives are more lipophilic.
- NMR Data: For 3-(4-(((3,4-dihydronaphthalen-2-yl)methyl)(methyl)amino)phenyl)propionamide, ¹H NMR (CDCl₃) reveals aromatic proton shifts at δ 6.59–8.00 and methylamino signals at δ 3.10 .
Preparation Methods
Reaction Overview
The most straightforward method involves the nucleophilic acyl substitution of propionyl chloride with N-ethylmethylamine. This single-step process is highly efficient under controlled conditions.
Procedure :
-
Propionyl chloride (1.0 eq) is added dropwise to a cooled (0–5°C) solution of N-ethylmethylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.
-
The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (washing with NaHCO₃ and brine) and solvent evaporation.
Challenges and Optimizations
-
Side Reactions : Over-alkylation or hydrolysis of propionyl chloride may occur. Excess amine and low temperatures mitigate this.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
Reductive Amination of β-Ketopropionamide
Two-Step Synthesis
This method introduces the amino group via reductive amination, suitable for scalable production.
Step 1: Synthesis of β-Ketopropionamide
-
Ethyl propionoate is reacted with N-ethylmethylamine in methanol, yielding N-ethyl-N-methyl-propionamide.
-
Oxidation using pyridinium chlorochromate (PCC) generates the β-keto intermediate.
Step 2: Reductive Amination
-
The β-ketopropionamide is treated with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 6 hours.
Yield : 60–70% after purification.
Protection-Deprotection Strategy Using β-Amino Acid Derivatives
Esterification and Alkylation
Adapted from patent CN102477002B, this method avoids side reactions by protecting the amino group during synthesis.
Procedure :
-
Esterification : β-Aminopropionic acid is esterified with methanol under acidic conditions (H₂SO₄) to form methyl β-aminopropionate.
-
Protection : The amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
-
Alkylation : The Boc-protected ester undergoes alkylation with ethyl and methyl iodides in the presence of K₂CO₃.
-
Deprotection : Hydrolysis with HCl/EtOH removes the Boc group, yielding the final product.
Yield : 68–72% over four steps.
Enzymatic Synthesis Using Acyltransferases
Biocatalytic Approach
Enzymatic methods offer high stereoselectivity and mild conditions. A modified procedure from CN109369442B employs L-acyl transaminase:
Procedure :
-
3-Oxo-N-ethyl-N-methyl-propionamide is incubated with L-acyl transaminase and ammonium chloride in phosphate buffer (pH 8.0) at 37°C for 24 hours.
Yield : 50–55%, with >99% enantiomeric excess for chiral variants.
Comparative Analysis of Methods
Key Research Findings
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency in protection-deprotection routes.
-
Catalytic Improvements : Palladium-catalyzed couplings reduce reaction times by 30% in reductive amination.
-
Byproduct Management : Triethylamine effectively scavenges HCl in direct amidation, boosting yields .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-ethyl-N-methyl-propionamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of propionamide derivatives with ethylamine and methylamine under controlled pH (e.g., alkaline conditions) to minimize side reactions like over-alkylation. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/methanol) is recommended to isolate the product. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
Q. Which analytical techniques are most effective for characterizing 3-amino-N-ethyl-N-methyl-propionamide?
- Methodological Answer :
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the ethyl, methyl, and propionamide backbone. Key signals include δ ~2.3 ppm (CH adjacent to carbonyl) and δ ~1.0–1.2 ppm (ethyl/methyl groups).
- HPLC-MS : Reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) enable purity assessment and molecular weight confirmation via electrospray ionization (ESI-MS) .
Q. How does pH affect the stability of 3-amino-N-ethyl-N-methyl-propionamide in aqueous solutions?
- Methodological Answer : Stability studies should use buffered solutions (pH 3–9) incubated at 25°C and 40°C. Degradation products (e.g., hydrolysis to propionic acid derivatives) are quantified via HPLC with UV detection at 210 nm. Amide bond hydrolysis is accelerated under acidic (pH < 4) or alkaline (pH > 8) conditions, requiring neutral buffers for long-term storage .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 3-amino-N-ethyl-N-methyl-propionamide be resolved?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line viability assays using MTT protocol with controlled O levels).
- Structural Analog Comparison : Compare results with analogs like 3-(N,N-dimethylamino)propionic acid ( ) to identify substituent-specific effects.
Q. What computational modeling approaches predict the interaction of 3-amino-N-ethyl-N-methyl-propionamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinity with receptors (e.g., GABA receptors) based on hydrogen bonding and hydrophobic interactions.
- MD Simulations : Run 100-ns simulations (GROMACS) in explicit solvent to assess conformational stability of ligand-receptor complexes. Validate with experimental binding data from SPR or ITC .
Q. How to design a study investigating the metabolic pathways of 3-amino-N-ethyl-N-methyl-propionamide in vivo?
- Methodological Answer :
- Isotope Labeling : Synthesize C-labeled compound for tracking via LC-MS/MS in rodent plasma and urine.
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
Data Contradiction and Reproducibility
Q. What statistical methods address variability in dose-response studies of 3-amino-N-ethyl-N-methyl-propionamide?
- Methodological Answer :
- Mixed-Effects Models : Account for inter-lab variability by treating "study site" as a random effect.
- Bootstrap Analysis : Resample data to estimate confidence intervals for EC values.
Q. How can researchers ensure reproducibility in synthesizing 3-amino-N-ethyl-N-methyl-propionamide across labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed SOPs with reaction parameters (temperature, solvent ratios) in repositories like Zenodo.
- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and characterization.
- Quality Control : Share NMR and HPLC traces in supplementary materials for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
